

ONO-RS-347: A Technical Guide on Preclinical Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	ONO-RS-347	
Cat. No.:	B1677332	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical pharmacology and toxicology data for **ONO-RS-347**. It is intended for informational purposes for a scientific audience. Specific quantitative data for **ONO-RS-347** is limited in the public domain. Information on the related compound, ONO-1078 (Pranlukast), is provided for context but should not be directly extrapolated.

Introduction

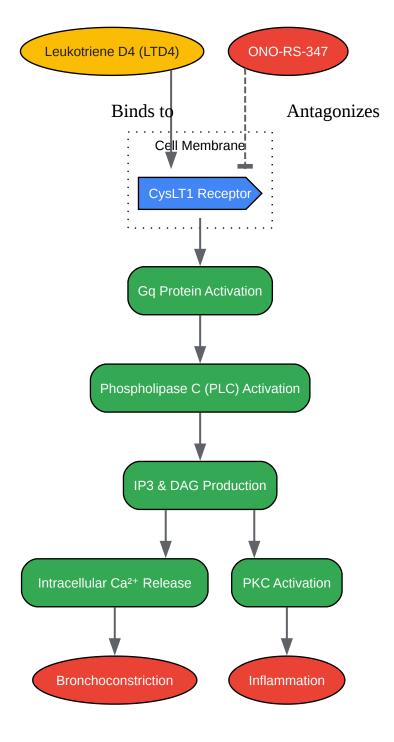
ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene C4 (LTC4) and D4 (LTD4) receptors, indicating its primary mechanism of action as a CysLT1 receptor antagonist.[1] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of allergic asthma and other immediate hypersensitivity diseases. By blocking the action of these mediators, **ONO-RS-347** has been investigated for its potential therapeutic utility in these conditions. Preclinical studies have primarily focused on its effects on bronchoconstriction in guinea pig models.

Pharmacology Mechanism of Action

ONO-RS-347 is a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid that play a crucial role in the inflammatory cascade, particularly in allergic



airway inflammation. They are responsible for bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment. **ONO-RS-347** competitively binds to the CysLT1 receptor, thereby inhibiting the downstream signaling pathways initiated by cysteinyl leukotrienes.



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Diagram 1: Simplified CysLT1 Receptor Signaling Pathway.



In Vitro Pharmacology

Quantitative in vitro pharmacological data for **ONO-RS-347**, such as receptor binding affinity (Ki) or functional antagonism (IC50), are not readily available in the public literature. For context, related CysLT1 antagonists like Pranlukast (ONO-1078) have demonstrated potent and selective binding to the CysLT1 receptor.

Table 1: In Vitro Pharmacology of ONO-RS-347 (Data Not Available)

Assay	Target	Species	Value (e.g., Ki, IC50)	Reference
Receptor Binding	CysLT1	Guinea Pig Lung	Data Not Available	-

| Functional Antagonism | LTD4-induced Contraction | Guinea Pig Trachea | Data Not Available | - |

In Vivo Pharmacology

ONO-RS-347 has been shown to be effective in animal models of allergic asthma. Specifically, it inhibits LTD4-induced bronchoconstriction in guinea pigs.[1] However, specific in vivo potency data, such as the effective dose (ED50), have not been publicly disclosed.

Table 2: In Vivo Pharmacology of ONO-RS-347 (Data Not Available)

Model Species Endpoint	Route of Administrat ED50)	Reference
------------------------	----------------------------	-----------

| LTD4-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | Oral | Data Not Available |[1] |

Pharmacokinetics

Detailed pharmacokinetic data for **ONO-RS-347**, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the reviewed literature. The compound



is described as "orally active," suggesting it possesses some degree of oral bioavailability.

Table 3: Pharmacokinetic Parameters of ONO-RS-347 (Data Not Available)

Species	Parameter	Value
Rat	Oral Bioavailability (%)	Data Not Available
	Half-life (t½)	Data Not Available
	Volume of Distribution (Vd)	Data Not Available
	Clearance (CL)	Data Not Available
Dog	Oral Bioavailability (%)	Data Not Available
	Half-life (t½)	Data Not Available
	Volume of Distribution (Vd)	Data Not Available

| | Clearance (CL) | Data Not Available |

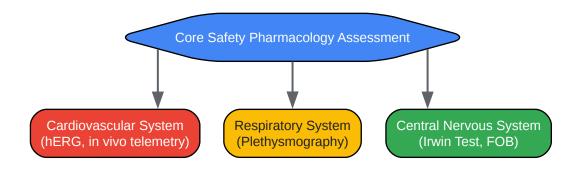
Toxicology

Comprehensive toxicology data for **ONO-RS-347**, including results from acute, subchronic, and chronic toxicity studies, are not publicly available. Therefore, key toxicological endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) cannot be provided. Safety pharmacology studies are a standard component of preclinical drug development to assess the potential for adverse effects on major physiological systems.

Safety Pharmacology

While specific safety pharmacology data for **ONO-RS-347** is unavailable, a standard assessment would typically include an evaluation of the cardiovascular, respiratory, and central nervous systems.





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Diagram 2: Core Components of Safety Pharmacology.

Table 4: Toxicological Profile of **ONO-RS-347** (Data Not Available)

Study Type	Species	Key Findings	NOAEL
Acute Toxicity	Rat	Data Not Available	Data Not Available
Repeat-Dose Toxicity	Rat/Dog	Data Not Available	Data Not Available
Safety Pharmacology - Cardiovascular	Dog	Data Not Available	-
Safety Pharmacology - Respiratory	Rat	Data Not Available	-
Safety Pharmacology - CNS	Rat	Data Not Available	-

| Genotoxicity (e.g., Ames test) | - | Data Not Available | - |

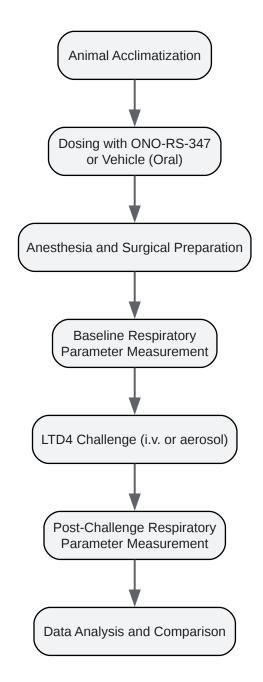
Experimental Protocols

Detailed, specific experimental protocols for studies involving **ONO-RS-347** have not been published. The following represents a generalized workflow for a key in vivo experiment based on standard pharmacological practices.

In Vivo LTD4-Induced Bronchoconstriction in Guinea Pigs



This experimental model is commonly used to evaluate the efficacy of CysLT1 receptor antagonists.



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Diagram 3: Experimental Workflow for Bronchoconstriction Assay.

Protocol Outline:



- Animal Model: Male Hartley guinea pigs are typically used. Animals are acclimatized to laboratory conditions before the experiment.
- Dosing: A predetermined dose of ONO-RS-347 or vehicle is administered orally at a specified time before the leukotriene challenge.
- Anesthesia and Instrumentation: Animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation. Catheters may be placed for drug administration and blood pressure monitoring.
- Respiratory Mechanics Measurement: Airway resistance and dynamic lung compliance are measured using a pneumotachograph and pressure transducer connected to a data acquisition system.
- Leukotriene Challenge: After a stable baseline is established, a bolus of LTD4 is administered intravenously or via aerosol to induce bronchoconstriction.
- Data Collection and Analysis: Changes in airway resistance and lung compliance are recorded continuously. The peak bronchoconstrictor response is measured and compared between the ONO-RS-347-treated and vehicle-treated groups to determine the percentage of inhibition.

Summary and Conclusion

ONO-RS-347 is a CysLT1 receptor antagonist with demonstrated activity in preclinical models of bronchoconstriction. Its mechanism of action targets a key pathway in the pathophysiology of asthma and allergic diseases. However, a comprehensive in-depth technical guide is significantly hampered by the lack of publicly available quantitative data on its pharmacology, pharmacokinetics, and toxicology. Further publication of preclinical data would be necessary to fully characterize the profile of **ONO-RS-347** for the scientific and drug development community.

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References

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